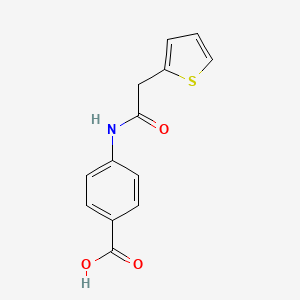

4-(2-Thiophen-2-yl-acetylamino)-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Thiophen-2-yl-acetylamino)-benzoic acid is an organic compound that belongs to the class of N-acylated amino acids

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Thiophen-2-yl-acetylamino)-benzoic acid typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Thiophen-2-yl-acetylamino)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetylamino moiety can be reduced to an alcohol.

Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the acetylamino group can produce the corresponding alcohol.

Aplicaciones Científicas De Investigación

4-(2-Thiophen-2-yl-acetylamino)-benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 4-(2-Thiophen-2-yl-acetylamino)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s acetylamino group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

- 2-[Carboxy-(2-thiophen-2-yl-acetylamino)-methyl]-5-methylene-5,6-dihydro-2H-[1,3]thiazine-4-carboxylic acid

Uniqueness

4-(2-Thiophen-2-yl-acetylamino)-benzoic acid is unique due to its combination of a thiophene ring, an acetylamino group, and a benzoic acid moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

4-(2-Thiophen-2-yl-acetylamino)-benzoic acid is a compound of considerable interest in pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of the Compound

This compound features a thiophene ring and a benzoic acid moiety linked via an acetamido group. This structural configuration is believed to contribute to its biological properties, particularly in the modulation of various biochemical pathways.

The biological activity of this compound primarily involves:

- Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : This compound has been shown to inhibit PTP1B, enhancing insulin and leptin signaling pathways, which are crucial for metabolic regulation.

- Antimicrobial Properties : The compound exhibits antimicrobial activity, potentially by disrupting bacterial cell membranes or inhibiting essential enzymes necessary for bacterial survival .

- Anti-inflammatory Effects : It has been reported to modulate inflammatory responses by affecting gene expression related to inflammatory pathways, thus reducing inflammation in various cell types .

In Vitro Studies

- Cell Line Studies : In studies involving A549 lung cancer cells, derivatives of thiophene-based compounds showed selective inhibitory activity against mPGES-1, a target implicated in inflammation and cancer progression. The most promising compounds induced cell cycle arrest and apoptosis in a time-dependent manner .

- Gene Expression Modulation : The compound has been observed to influence the expression of genes involved in inflammatory responses, leading to reduced levels of pro-inflammatory cytokines in treated cells.

In Vivo Studies

- Animal Model Research : In animal models, varying dosages of this compound demonstrated beneficial effects on metabolic pathways and inflammation reduction. Lower doses were particularly effective in modulating metabolic processes without significant side effects.

Case Study 1: Cancer Therapeutics

A study explored the use of this compound as a potential therapeutic agent in cancer treatment. The findings indicated that the compound could significantly inhibit tumor growth in xenograft models through its action on PTP1B and associated signaling pathways.

Case Study 2: Antimicrobial Applications

Research focused on the antimicrobial properties of the compound revealed that it effectively inhibited the growth of various bacterial strains. This was attributed to its ability to disrupt bacterial membrane integrity and inhibit critical enzymatic functions necessary for bacterial proliferation .

Data Tables

Propiedades

IUPAC Name |

4-[(2-thiophen-2-ylacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c15-12(8-11-2-1-7-18-11)14-10-5-3-9(4-6-10)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUPGOFYXFJWIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349480 |

Source

|

| Record name | 4-(2-Thiophen-2-yl-acetylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-76-5 |

Source

|

| Record name | 4-(2-Thiophen-2-yl-acetylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.